molecular formula C19H16ClN3O2 B488518 3-[1-acetyl-3-(2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline CAS No. 667898-80-8

3-[1-acetyl-3-(2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline

Cat. No. B488518
CAS RN: 667898-80-8
M. Wt: 353.8g/mol
InChI Key: LOBDCTATYQZJON-UHFFFAOYSA-N
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Description

The compound “3-[1-acetyl-3-(2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline” is a complex organic molecule. It contains several functional groups, including an acetyl group, a furyl group, a pyrazol group, and a quinoline group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, N-acetyl-2-pyrazolines have been synthesized through reactions involving chalcone and hydrazine hydrate .

Future Directions

While specific future directions for this compound were not found, there is ongoing research into similar compounds. For instance, furan platform chemicals are being studied for their potential uses beyond fuels and plastics .

properties

IUPAC Name

1-[3-(2-chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-11-5-6-13-9-14(19(20)21-15(13)8-11)17-10-16(18-4-3-7-25-18)22-23(17)12(2)24/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBDCTATYQZJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C)C4=CC=CO4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322550
Record name 1-[3-(2-chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661466
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone

CAS RN

667898-80-8
Record name 1-[3-(2-chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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